molecular formula C10H7N3O4 B2794443 N-(4-nitrophenyl)isoxazole-5-carboxamide CAS No. 941993-93-7

N-(4-nitrophenyl)isoxazole-5-carboxamide

Cat. No.: B2794443
CAS No.: 941993-93-7
M. Wt: 233.183
InChI Key: AYFUTWYCRGNLCU-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)isoxazole-5-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.

Scientific Research Applications

N-(4-nitrophenyl)isoxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety data sheet for a similar compound, Isoxazole-5-carboxamide, suggests that it should be handled with care to avoid dust formation and inhalation . It is also advised to avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . This has led to an increase in research aimed at synthesizing various isoxazole derivatives and screening them for various biological activities . The main directions and recent trends in the synthesis of isoxazoles have been summarized in a review , which also provides examples of the use of isoxazoles as biologically active compounds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)isoxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 4-nitrobenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as copper(I) or ruthenium(II) may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)isoxazole-5-carboxamide
  • 5-methyl-N-(3-nitrophenyl)isoxazole-4-carboxamide
  • 3-(arylthiomethyl)isoxazole-4,5-carboxamides

Uniqueness

N-(4-nitrophenyl)isoxazole-5-carboxamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-nitrophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(9-5-6-11-17-9)12-7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFUTWYCRGNLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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